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Compound of Interest

Ethyl 2-(4-chloro-2-
Compound Name: _
nitrophenyl)acetate

Cat. No.: B2540777

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a substituted phenylacetate ester that serves as a
highly functionalized and valuable intermediate in modern organic synthesis. Its strategic
arrangement of a reactive nitro group, a chlorine atom, an active methylene group, and an
ester moiety makes it a precursor of significant interest for constructing complex heterocyclic
scaffolds. Particularly in the realm of drug discovery and development, derivatives of this
compound are instrumental in synthesizing molecules with potential biological activity.[1]

This guide provides an in-depth exploration of the chemical properties, spectral characteristics,
reactivity, and synthetic utility of Ethyl 2-(4-chloro-2-nitrophenyl)acetate. It is intended for
researchers, chemists, and drug development professionals who seek to leverage this
compound's unique reactivity in their synthetic endeavors. The narrative emphasizes not just
the procedural steps but the underlying chemical principles and rationale that govern its
transformations, reflecting a field-proven approach to its application.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use
in the laboratory, informing decisions on storage, handling, and reaction setup. Ethyl 2-(4-
chloro-2-nitrophenyl)acetate is typically a solid at room temperature.

Data Presentation: Physicochemical Properties
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The key identifying and physical properties of Ethyl 2-(4-chloro-2-nitrophenyl)acetate are
summarized in the table below for quick reference.

Property Value Source(s)

ethyl 2-(4-chloro-2-

UPAC Name nitrophenyl)acetate

CAS Number 108274-38-0 [2]
Molecular Formula C10H10CINO4 [2]
Molecular Weight 243.64 g/mol [2][3]
Appearance Solid

Boiling Point 362.1°C at 760 mmHg [4]
Density 1.364 g/cm3 [4]
Flash Point 172.8°C [4]
Refractive Index 1.543 [4]
Storage Refrigerator

Structural Representation

The unique reactivity of this molecule is best understood by visualizing its structure.

Caption: 2D Structure of Ethyl 2-(4-chloro-2-nitrophenyl)acetate.

Spectroscopic Signature: A Theoretical Analysis

Characterization of a synthetic intermediate is paramount for confirming its identity and purity.
While experimental spectra are the gold standard, a theoretical analysis based on the
molecule's structure provides a predictive framework for what to expect from Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]

'H NMR Spectroscopy (Proton NMR)
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The proton NMR spectrum is expected to show distinct signals for each unique proton

environment:;

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic
region (typically & 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex
splitting pattern (e.g., doublets and doublets of doublets) arising from coupling with each
other. The electron-withdrawing nitro and chloro groups will shift these protons downfield.

Methylene Protons (2H, benzylic): The two protons of the CHz group attached to the
aromatic ring are adjacent to both the ring and the carbonyl group. They are expected to
appear as a sharp singlet (6 ~3.8-4.2 ppm), as they have no adjacent protons to couple with.

Ethyl Group Protons (5H): The ethyl ester group will present a classic quartet and triplet
pattern.[7] The CHz group (quartet, 2H, d ~4.1-4.3 ppm) is deshielded by the adjacent
oxygen atom and is split by the neighboring CHs group. The terminal CHs group (triplet, 3H,
0 ~1.2-1.4 ppm) is split by the CHz group.

IR Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

Nitro Group (NO2): Strong, characteristic asymmetric and symmetric stretching bands are
expected around 1530-1550 cm~* and 1340-1360 cm™1, respectively.

Ester Carbonyl (C=0): A strong, sharp absorption band is anticipated in the region of 1735-
1750 cm™1, typical for an a-aryl ester.

Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear just above 3000
cm~1, while C=C stretching bands are found in the 1450-1600 cm~1 region.

C-ClI Stretch: A band in the fingerprint region, typically around 700-800 cm~1, can be
attributed to the C-Cl bond.

Reactivity and Synthetic Potential

The synthetic utility of Ethyl 2-(4-chloro-2-nitrophenyl)acetate stems from the reactivity of its

key functional groups. The nitro group, in particular, is a versatile handle that unlocks powerful
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transformations.

Core Reactivity: Reduction of the Nitro Group

The most significant reaction of this compound is the selective reduction of the ortho-nitro
group to an amine. This transformation is the gateway to forming various heterocyclic systems,
a common strategy in medicinal chemistry.[1]

o Causality of Reagent Choice: The choice of reducing agent is critical.

o Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) with a hydrogen
source (Hz gas or transfer agents like ammonium formate) are often preferred. This
method is highly efficient, clean, and avoids the use of harsh metal reagents, simplifying
product purification.

o Chemical Reduction: Metals in acidic media, such as iron (Fe) in acetic acid or tin(Il)
chloride (SnCl2), are also effective.[8] These are classic methods that are robust and cost-
effective, though they may require more rigorous workup procedures.

The resulting product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, is a key intermediate that
possesses both a nucleophilic amine and an electrophilic ester, perfectly poised for
intramolecular cyclization.

Synthetic Workflow: From Nitroarene to Oxindole

The reduction-cyclization cascade is a powerful strategy for building molecular complexity
rapidly. This workflow is central to the application of Ethyl 2-(4-chloro-2-nitrophenyl)acetate.
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Step 2
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Intramolecular Cyclization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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